3,3'-((磺酰基双(4,1-亚苯基))双(氧基))二苯胺

描述

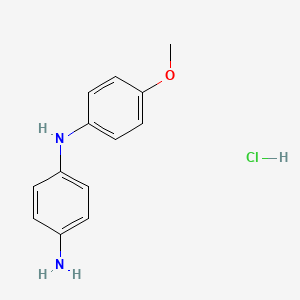

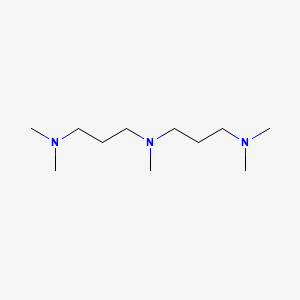

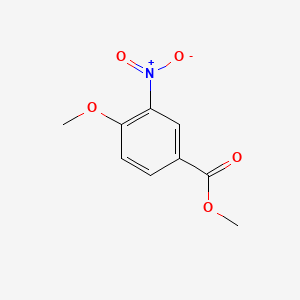

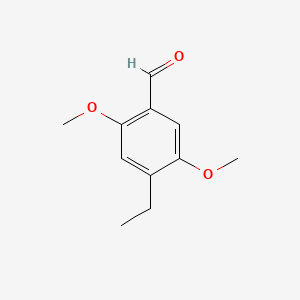

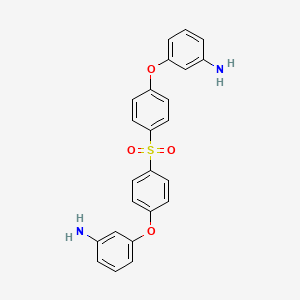

Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电子学与光学

在电子学领域,该化合物以其电绝缘性能及其形成具有高热稳定性的聚合物的能力而受到重视。 它可用于生产用于需要耐热性和机械应力的电子元件的高性能聚合物 .

医学

虽然该化合物不直接用于医学,但其衍生物有可能用于制造生物相容性材料。 这些材料可应用于医疗器械或作为需要控制释放治疗剂的药物递送系统的一部分 .

材料科学

在材料科学中,3,3'-((磺酰基双(4,1-亚苯基))双(氧基))二苯胺是砜类聚合物的前体,这些聚合物以其强度和耐热性而闻名。 这些特性使其适用于航空航天和汽车行业 .

环境科学

该化合物的衍生物可以用于环境修复应用,例如由于其潜在的多孔结构而在吸附和去除水或空气中的污染物 .

储能

该化合物的结构特性可能使其能够用于开发先进的电池技术。 它的砜基团可以提高储能材料的稳定性和效率,尤其是在高温条件下 .

化学合成

作为化学合成中的构建块,该化合物在创建复杂分子方面起着关键作用。 它的活性胺基使其成为合成药物和有机材料的基础交叉偶联反应的通用试剂 .

分析化学

在分析化学中,该化合物可用作各种光谱和色谱技术中的标准品或参考物质。 这有助于在研究环境中对复杂混合物进行定量和分析 .

先进涂层

从该化合物衍生的聚合物的热和机械性能使其适用于先进涂层。 这些涂层可以提供防高温和腐蚀环境的保护,这在工业应用中至关重要 .

属性

IUPAC Name |

3-[4-[4-(3-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGOVYROJJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067542 | |

| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30203-11-3 | |

| Record name | 3,3′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30203-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030203113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis[4-(3-aminophenoxy)phenyl] Sulfone?

A1: The molecular formula of BAPS is C24H20N2O4S, and its molecular weight is 432.5 g/mol.

Q2: How is Bis[4-(3-aminophenoxy)phenyl] Sulfone typically synthesized?

A2: BAPS is commonly synthesized through a nucleophilic aromatic substitution reaction between m-aminophenol and 4,4'-dichlorodiphenylsulfone. []

Q3: What are the key properties of Bis[4-(3-aminophenoxy)phenyl] Sulfone that make it suitable for polymer synthesis?

A3: BAPS exhibits excellent thermal stability, good solubility in common organic solvents, and the ability to impart desirable properties like high glass transition temperatures and good mechanical strength to the resulting polymers. [, , ]

Q4: What are the primary applications of polymers synthesized using Bis[4-(3-aminophenoxy)phenyl] Sulfone?

A4: BAPS-based polymers, especially polyimides, find applications in various fields including:

- High-performance films and coatings: Due to their excellent thermal stability, mechanical strength, and optical properties, these films are used in aerospace, electronics, and display technologies. [, , ]

- Gas separation membranes: The incorporation of BAPS in polymer membranes can enhance their selectivity and permeability for gases like CO2, N2, and O2, making them suitable for gas separation applications. [, ]

- Proton exchange membranes: Sulfonated derivatives of BAPS-based polyimides exhibit promising proton conductivity, making them potential candidates for fuel cell applications. [, ]

Q5: How does Bis[4-(3-aminophenoxy)phenyl] Sulfone influence the morphology of the resulting polymers?

A5: The structure of BAPS, with its ether and sulfone linkages, influences chain packing and interactions within the polymer matrix. This can lead to variations in crystallinity, morphology, and ultimately, the physical properties of the final polymer. [, , ]

Q6: How does the molecular weight of co-monomers affect the properties of BAPS-based polymers?

A6: Studies have shown that varying the molecular weight of co-monomers, like polydimethylsiloxane in poly(imide siloxane) copolymers, can significantly impact the morphology and mechanical properties of the final material. For example, increasing the siloxane segment length can lead to microphase separation and influence the material's elasticity. [, ]

Q7: Can Bis[4-(3-aminophenoxy)phenyl] Sulfone be used to synthesize colorless and transparent polyimides?

A7: Yes, BAPS is a crucial component in synthesizing colorless and transparent polyimides. By utilizing specific dianhydrides and controlling the polymerization conditions, BAPS-based polyimides can achieve high optical transparency, making them suitable for applications like flexible display substrates. [, , ]

Q8: What is the thermal stability of Bis[4-(3-aminophenoxy)phenyl] Sulfone-based polymers?

A8: BAPS-based polyimides generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. This high thermal resistance makes them suitable for applications requiring durability at elevated temperatures. [, , ]

Q9: How can the properties of Bis[4-(3-aminophenoxy)phenyl] Sulfone-based polymers be further modified?

A9: Several strategies can be employed to fine-tune the properties of BAPS-based polymers, including:

- Copolymerization: Introducing other diamines or dianhydrides during polymerization allows for tailoring properties like solubility, glass transition temperature, and mechanical strength. [, ]

- Sulfonation: Introducing sulfonic acid groups enhances the hydrophilicity and proton conductivity of the polymers, making them suitable for applications like proton exchange membranes in fuel cells. [, ]

- Crosslinking: Incorporating crosslinkable groups into the polymer structure can enhance its mechanical strength, thermal stability, and solvent resistance. [, ]

- Nanocomposite formation: Dispersing nanofillers like silica, graphene, or clay within the polymer matrix can further enhance its mechanical, thermal, and optical properties. [, ]

Q10: What is known about the environmental impact of Bis[4-(3-aminophenoxy)phenyl] Sulfone and its derivatives?

A10: While BAPS itself is not extensively studied for its environmental impact, research on its polymer derivatives suggests a focus on sustainability. This includes exploring:

- Biodegradable alternatives: Researchers are investigating the use of bio-based monomers and the design of BAPS-derived polymers with improved biodegradability. []

- Recycling and waste management: Developing efficient recycling methods and responsible waste management practices for BAPS-based polymers is crucial for minimizing their environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。